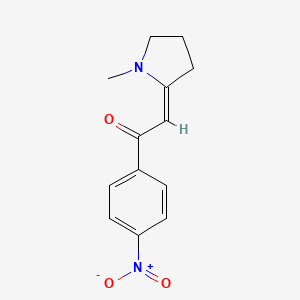
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has been used recreationally and has been associated with adverse health effects.
Mechanism of Action
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone acts primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This results in an increase in the activity of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been found to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, decreased appetite, and increased motor activity. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has limitations as a research tool due to its potential for abuse and adverse health effects.
Future Directions
Future research on 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could focus on developing safer and more effective treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could also be used as a tool for studying the role of dopamine and norepinephrine in addiction and other psychiatric disorders. Additionally, further research could explore the potential of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone as a therapeutic agent for conditions such as pain and obesity.
Synthesis Methods
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is synthesized from piperonal and 2-bromopropiophenone through a reaction that involves condensation, reduction, and oxidation. The synthesis of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is complex and requires specialized equipment and knowledge in organic chemistry.
Scientific Research Applications
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been shown to have affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
properties
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXNRHHVYSFJG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
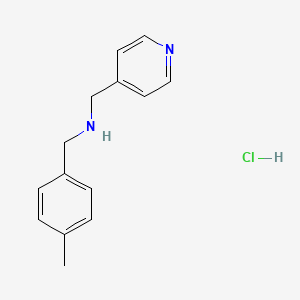
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
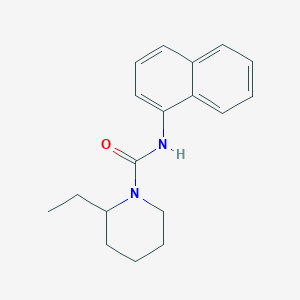
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
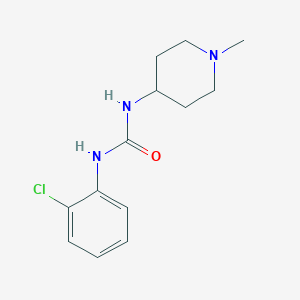
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
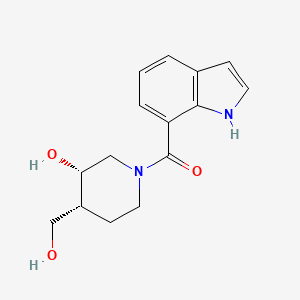
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)